molecular formula C21H24N4OS B10969771 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B10969771
M. Wt: 380.5 g/mol
InChI Key: KIMMMCNTMIUJAW-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide (Compound ID: Y205-6477) is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 5 and a methyl group at position 2. The thioether linkage at position 3 connects the triazole ring to an acetamide moiety, which is further substituted with a 4-isopropylphenyl group. Key physicochemical properties include a molecular weight of 380.51 g/mol, logP of 4.92, and polar surface area of 48.2 Ų .

Pharmacologically, this compound has been identified as a GPR-17 agonist, a G protein-coupled receptor implicated in glioblastoma (GBM) progression. In preclinical studies, it demonstrated synergistic antitumor effects when combined with temozolomide (TMZ), reducing GBM migration, invasion, and proliferation .

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H24N4OS/c1-14(2)16-8-10-18(11-9-16)22-19(26)13-27-21-24-23-20(25(21)4)17-7-5-6-15(3)12-17/h5-12,14H,13H2,1-4H3,(H,22,26)

InChI Key

KIMMMCNTMIUJAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-ISOPROPYLPHENYL)-2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core triazole structure. The synthetic route often includes:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the isopropylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the sulfanylacetamide moiety: This can be done through nucleophilic substitution reactions, where the triazole intermediate reacts with a suitable acetamide derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-ISOPROPYLPHENYL)-2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nitro compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the core structure.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds with triazole moieties exhibit antimicrobial properties. The specific compound has shown potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent. Studies have demonstrated that triazole derivatives can disrupt the synthesis of essential cellular components in bacteria, leading to cell death.

Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies have suggested strong binding affinity to the active site of 5-LOX, indicating that this compound could serve as a lead for developing new anti-inflammatory drugs .

Anticancer Potential
Preliminary studies have also explored the anticancer properties of this compound. Its structural features may allow it to interact with specific biological pathways involved in cancer cell proliferation and survival. Further investigations are necessary to elucidate its mechanism of action and efficacy against various cancer cell lines.

Agricultural Applications

Fungicides and Herbicides
The triazole ring is well-known for its efficacy in agricultural applications as fungicides. Similar compounds have been used to control fungal diseases in crops. The potential application of this compound as a fungicide could be explored through field trials and efficacy studies against common agricultural pathogens.

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for improved properties such as thermal stability and mechanical strength. Research into its use as an additive in polymer formulations could lead to the development of advanced materials with tailored characteristics for specific applications.

  • Anti-inflammatory Activity Assessment
    In silico studies using molecular docking techniques have shown that the compound binds effectively to the active site of the 5-lipoxygenase enzyme, suggesting a mechanism for its anti-inflammatory activity .
  • Antimicrobial Efficacy Trials
    Laboratory tests have demonstrated that derivatives similar to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, warranting further exploration into their potential as therapeutic agents .
  • Fungicidal Activity Research
    Initial field trials indicated that compounds with similar triazole structures were effective in controlling fungal pathogens in crops, suggesting that this compound could be developed into a new class of agricultural fungicides.

Mechanism of Action

The mechanism of action of N-(4-ISOPROPYLPHENYL)-2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and aromatic groups can participate in binding interactions, potentially inhibiting or modulating the activity of specific proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 4-cyano, 4-bromo) correlate with higher melting points (>250°C), suggesting enhanced crystalline stability compared to electron-donating groups (e.g., 4-methyl) .
  • The 4-isopropylphenyl group in Y205-6477 contributes to moderate lipophilicity (logP = 4.92), balancing membrane permeability and solubility .

Pharmacological Analogues Targeting Ion Channels and Receptors

Compounds with analogous triazole-acetamide structures but divergent biological targets:

Compound Name / ID Key Structural Variation Biological Target IC50 / Efficacy
Y205-6477 4-isopropylphenyl, 3-methylphenyl GPR-17 agonist Synergistic anti-GBM with TMZ
VUAA1 (N-(4-ethylphenyl)-2-[[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) Pyridinyl, ethylphenyl Insect Orco receptor agonist Activates heteromeric insect ORs
OLC15 (N-(4-butylphenyl)-2-[[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide) Butylphenyl, 2-pyridinyl Insect Orco receptor antagonist Potent Orco inhibition
HC-030031 (N-[4-(propan-2-yl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-purine)acetamide) Purine-dione core TRPA1 antagonist IC50 = 4–10 µM (asthma models)

Key Observations :

  • Heteroaromatic substitutions (e.g., pyridinyl in VUAA1) enhance receptor selectivity across species, whereas alkyl chain extensions (e.g., butyl in OLC15) confer antagonistic activity .
  • Y205-6477’s isopropylphenyl group may optimize interactions with GPR-17’s hydrophobic binding pocket, a feature absent in purine-based TRPA1 blockers like HC-030031 .

Antiproliferative Analogues with Modified Cores

Triazole-acetamide derivatives evaluated for anticancer activity:

Compound Name / ID Structural Modification Cancer Model Efficacy
Y205-6477 1,2,4-triazole, isopropylphenyl Glioblastoma Reduces proliferation, invasion
FP1-12 series (2-[(3-substituted phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide) Hydroxyacetamide, imidazolone hybrids Broad-spectrum IC50 = 1.5–8.2 µM (cell lines)
476486-03-0 (2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide) Chlorophenyl, 2-isopropylphenyl Not reported

Key Observations :

  • Hydroxyacetamide derivatives (FP1-12) exhibit broader antiproliferative activity but lack GPR-17 specificity .
  • Chlorophenyl substituents (e.g., 476486-03-0) may enhance DNA intercalation but increase metabolic instability compared to Y205-6477 .

Biological Activity

The compound 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a member of the triazole family, known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity based on various studies and experimental data.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4SC_{18}H_{22}N_4S with a molecular weight of approximately 342.46 g/mol. Its structure features a triazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit substantial antimicrobial properties. A study demonstrated that compounds similar to our target compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve the inhibition of nucleic acid synthesis and disruption of cell wall integrity.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Triazole Derivative AS. aureus32 µg/mL
Triazole Derivative BE. coli16 µg/mL
Target CompoundS. aureus, E. coliTBD

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For instance, compounds containing the triazole ring have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). In vitro studies reported IC50 values indicating significant cytotoxicity at low concentrations .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Triazole AMCF-715.5
Triazole BHCT11612.3
Target CompoundMCF-7TBD

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in the triazole class can inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
  • Antioxidant Activity : The presence of sulfur in the structure may contribute to antioxidant properties, reducing oxidative stress in cells .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study tested a series of triazole derivatives against clinical isolates of resistant bacteria. The target compound was found to exhibit comparable efficacy to established antibiotics, suggesting its potential as a therapeutic agent .
  • Case Study on Anticancer Properties : In a laboratory setting, the target compound was evaluated alongside traditional chemotherapeutics. Results indicated enhanced cytotoxicity when used in combination therapies, highlighting its role as an adjuvant in cancer treatment .

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